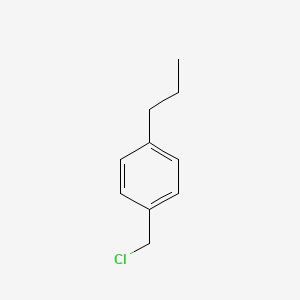

1-(Chloromethyl)-4-propylbenzene

カタログ番号 B2656007

CAS番号:

3166-97-0

分子量: 168.66

InChIキー: OCGNQJCQAQWYOI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“1-(Chloromethyl)-4-propylbenzene” is a type of organic compound. It belongs to the class of compounds known as chloromethyl arenes . The IUPAC name for this compound is "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chloromethyl group (CH2Cl) and a propyl group (C3H7) attached to it . The exact 3D structure may require more advanced techniques like X-ray crystallography or NMR spectroscopy for accurate determination .科学的研究の応用

Synthesis and Functionalization

- The synthesis and functionalization of polymers and organic compounds are significant applications. For instance, hydrophobic hypercrosslinked polymers, such as those with a poly(4-tert-butylstyrene-styrene-divinylbenzene) matrix, have been developed as adsorbents for removing volatile organic compounds from gas streams, highlighting their utility in environmental remediation efforts (Long et al., 2011). Furthermore, the synthesis of isotactic poly(propylene) containing pendant styrene groups demonstrates the versatility of such compounds in creating functionalized polymers for advanced material applications (Zou et al., 2004).

Electrosynthesis and Electrochemical Sensing

- Electrosynthetic routes and electrochemical sensing using related compounds have been explored. For example, the electrochemical sensing of 1-chloro-2,4-dinitrobenzene using magnetic molecularly imprinted polymer particles showcases the potential of these materials in developing sensitive and selective analytical methods (Ruiz-Córdova et al., 2018). Additionally, studies on the oxidation of n-propylbenzene provide insights into the reaction mechanisms of related compounds, which is crucial for understanding their behavior in various chemical processes (Dagaut et al., 2002).

Advanced Materials Development

- The development of advanced materials, such as novel polyimides with low dielectric constants and high organosolubility, indicates the importance of chloromethylated compounds in electronics and materials science. These materials, derived from unsymmetric bis(aminophenoxy)benzenes, exemplify the role of functionalized benzene derivatives in creating high-performance polymers (Chern & Tsai, 2008).

Environmental Remediation

- In environmental remediation, carbazole-bearing porous organic polymers with a mulberry-like morphology have been shown to exhibit ultrahigh iodine vapor adsorption performance, underscoring the potential of chloromethylated and propyl-substituted benzene derivatives in addressing environmental pollution and hazards (Xiong et al., 2019).

Safety and Hazards

特性

IUPAC Name |

1-(chloromethyl)-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNQJCQAQWYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3166-97-0 | |

| Record name | 1-(chloromethyl)-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

In 50 ml of chloroform was dissolved 8.63 g (57.5 mmol) of 4-n-propylbenzyl alcohol synthesized in the step (ii), and 8.10 g (68.1 mmol) of thionyl chloride was added to the mixture. The mixture was subjected to reaction at a room temperature for 24 hours. After the completion of the reaction, the chloroform phase was washed successively with an aqueous solution of sodium hydrogencarbonate and water. Chloroform was removed from the chloroform phase to give 9.40 g (55.8 mmol) of 4-n-propylbenzylchloride.

Synthesis routes and methods II

Procedure details

(4-Propylphenyl)methanol (4.93 g) synthesized in Reference Example 36 was dissolved in carbon tetrachloride (65 mL), triphenylphosphine (9.5 g) was added thereto, and the mixture was heated under reflux for 4 hr. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in hexane. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent; hexane) to give the title compound (2.24 g) as a colorless oil.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2655927.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2655928.png)

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)

![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)

![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2655938.png)

![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)